2-(Dimethylamino)ethyl docosanoate
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Overview
Description
2-(Dimethylamino)ethyl docosanoate is an organic compound that belongs to the class of esters It is formed by the esterification of docosanoic acid (behenic acid) with 2-(dimethylamino)ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl docosanoate typically involves the esterification reaction between docosanoic acid and 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process. The reaction can be represented as follows:
Docosanoic acid+2-(Dimethylamino)ethanolAcid Catalyst2-(Dimethylamino)ethyl docosanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality ester. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl docosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield docosanoic acid and 2-(dimethylamino)ethanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or other amines.
Major Products Formed
Hydrolysis: Docosanoic acid and 2-(dimethylamino)ethanol.
Oxidation: Oxidized derivatives of the ester.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)ethyl docosanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl docosanoate involves its interaction with specific molecular targets and pathways. The compound’s ester bond can be hydrolyzed in biological systems, releasing docosanoic acid and 2-(dimethylamino)ethanol. These products can then interact with cellular components, influencing various biochemical pathways. The amino group in the compound may also participate in interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
2-(Dimethylamino)ethyl docosanoate can be compared with other similar compounds such as:
2-(Dimethylamino)ethyl octanoate: A shorter-chain ester with similar chemical properties but different applications.
2-(Dimethylamino)ethyl methacrylate: An ester used in polymer chemistry with distinct reactivity and applications.
2-(Dimethylamino)ethyl acrylate: Another ester with applications in polymer synthesis and different chemical behavior.
The uniqueness of this compound lies in its long-chain fatty acid component, which imparts specific physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
149419-10-3 |
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Molecular Formula |
C26H53NO2 |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl docosanoate |
InChI |
InChI=1S/C26H53NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)29-25-24-27(2)3/h4-25H2,1-3H3 |
InChI Key |
XCPQJEIBZVALGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCN(C)C |
Origin of Product |
United States |
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